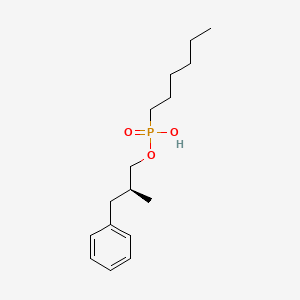
Hexylphosphonic acid (S)-2-methyl-3-phenylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a member of the NaZn13-type compounds, specifically La(Fe,Al)13, which exhibits abnormal thermal expansion properties . This compound is known for its pronounced negative thermal expansion or zero thermal expansion behavior, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AAL-13 involves the combination of lanthanum, iron, and aluminum in specific proportions. The cubic NaZn13-type La(Fe,Al)13 compounds are synthesized through a solid-state reaction method. The starting materials, typically lanthanum oxide, iron powder, and aluminum powder, are mixed in stoichiometric ratios and subjected to high-temperature treatment in a vacuum or inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of AAL-13 can be scaled up using similar solid-state reaction methods. The process involves the use of large-scale furnaces and precise control of temperature and atmosphere to ensure the purity and consistency of the final product. The optimization of the proportion of iron and aluminum is crucial to achieve the desired thermal expansion properties .
Análisis De Reacciones Químicas
Types of Reactions
AAL-13 undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, AAL-13 forms a protective layer of aluminum oxide, which prevents further oxidation.
Substitution: The compound can undergo substitution reactions where one of the metal components is replaced by another metal, altering its properties.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal salts or other metal-containing compounds in a suitable solvent.
Major Products Formed
Oxidation: Aluminum oxide, lanthanum oxide, and iron oxide.
Reduction: Elemental lanthanum, iron, and aluminum.
Substitution: Modified NaZn13-type compounds with different metal compositions.
Aplicaciones Científicas De Investigación
AAL-13 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of AAL-13 is primarily related to its thermal expansion properties. The compound exhibits negative thermal expansion due to the magnetovolume effect, where the volume of the material changes in response to magnetic field variations . This effect is influenced by the proportion of iron and aluminum in the compound, which can be optimized to achieve the desired thermal behavior .
Comparación Con Compuestos Similares
Similar Compounds
La(Fe,Co,Al)13: Similar to AAL-13 but with cobalt substitution, which also exhibits controllable negative thermal expansion.
La(Fe,Si)13: Another similar compound with silicon substitution, known for its magnetic properties.
Uniqueness of AAL-13
AAL-13 is unique due to its pronounced negative thermal expansion and the ability to optimize its thermal properties by adjusting the proportion of iron and aluminum. This makes it particularly valuable for applications requiring precise control of thermal expansion .
Propiedades
Fórmula molecular |
C16H27O3P |
|---|---|
Peso molecular |
298.36 g/mol |
Nombre IUPAC |
hexyl-[(2S)-2-methyl-3-phenylpropoxy]phosphinic acid |
InChI |
InChI=1S/C16H27O3P/c1-3-4-5-9-12-20(17,18)19-14-15(2)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,17,18)/t15-/m0/s1 |
Clave InChI |
MMTDYBZZRYOMFD-HNNXBMFYSA-N |
SMILES isomérico |
CCCCCCP(=O)(O)OC[C@@H](C)CC1=CC=CC=C1 |
SMILES canónico |
CCCCCCP(=O)(O)OCC(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



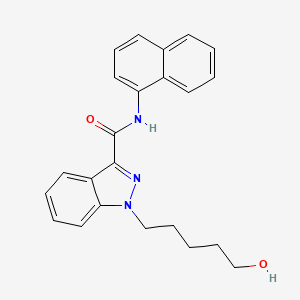

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
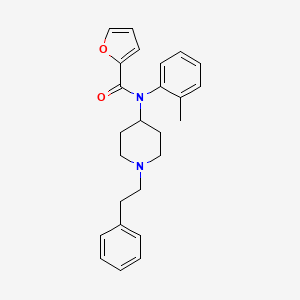
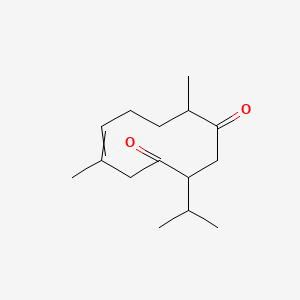
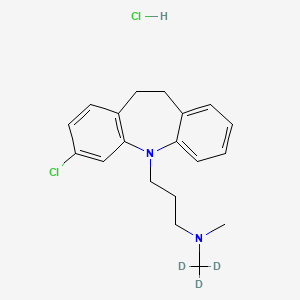
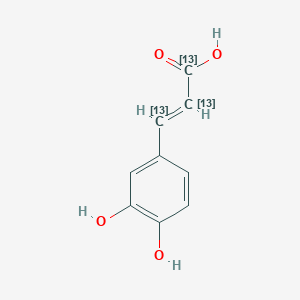

![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)

![(1R)-1-{[(4'-Methoxy-1,1'-biphenyl-4-YL)sulfonyl]amino}-2-methylpropylphosphonic acid](/img/structure/B10779637.png)
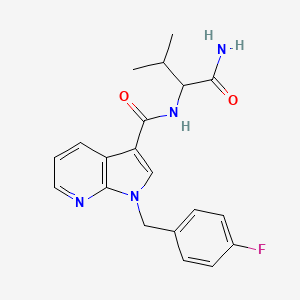
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)